molecular formula C6H4NNaO4S B3007160 Sodium 3-nitrobenzenesulfinate CAS No. 15898-46-1

Sodium 3-nitrobenzenesulfinate

Cat. No. B3007160
CAS RN: 15898-46-1
M. Wt: 209.15
InChI Key: AJPSICDRTVPYPX-UHFFFAOYSA-M
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Description

Sodium 3-nitrobenzenesulfonate, also known as 3-Nitrobenzenesulfonic acid sodium salt, is a chemical compound with the molecular formula C6H4NNaO5S . It is used in the synthesis of quinoline and as a stabilizer for dyeing fibers, an assistant in discharge printing, an oxidizing agent in demetalizers and industrial cleaners, a developing agent for electroplating, and an auxiliary for dying fabrics .


Molecular Structure Analysis

The molecular formula of Sodium 3-nitrobenzenesulfonate is C6H4NNaO5S . It has an average mass of 225.154 Da and a monoisotopic mass of 224.970779 Da .


Physical And Chemical Properties Analysis

Sodium 3-nitrobenzenesulfonate appears as a light yellow powder . It has a density of 0.45 g/cm3 at 20 °C , a melting point of 350 °C , and a flash point of 100 °C . It is soluble in water, with a solubility of 200 g/L at 20 ºC .

Scientific Research Applications

Hair Dye Ingredient and Safety Assessment

Sodium 3-nitrobenzenesulfinate, also known as Sodium m-Nitrobenzenesulfonate, has been used as a chemical additive in hair dyes and colors. It's a key component in semipermanent hair coloring products. A safety assessment study found no significant gross or microscopic changes related to its use in chronic oral toxicity studies on dogs. However, it was observed to cause moderate ocular irritation and mild skin irritation in rabbits. These findings suggest that while it is a functional ingredient in cosmetic products, its safety profile requires further investigation and documentation (Andersen, 1996).

Synthesis of Organic Compounds

Sodium 3-nitrobenzenesulfinate plays a role in the synthesis of various organic compounds. For instance, it's involved in the preparation of sodium 4-Amino-3-nitrobenzenesulfonate through a reaction with ethyl [(4-chlorosulfonyl-2-nitro)- phenyl]carbamate, highlighting its utility in organic chemical synthesis (Rosevear & Wilshire, 1982).

Solubility Studies

The solubility of sodium 3-nitrobenzenesulfonate in various solvents like ethanol, acetone, and tetrahydrofuran has been extensively studied. These studies provide valuable data for understanding its behavior in different chemical environments, essential for applications in chemical processes and formulations (Zhou et al., 2016).

Spin Trapping in Biological Systems

Sodium 3-nitrobenzenesulfinate derivatives have been used as spin traps in biological systems. Spin trapping is a technique used in chemistry and biochemistry to stabilize and identify short-lived free radicals. For example, the compound 3,5-Dibromo-4-nitrosobenzenesulfonic acid, a derivative, is utilized in aqueous solutions to study dynamic processes in biological systems (Ide et al., 1992).

Analytical Chemistry Applications

In analytical chemistry, sodium 3-nitrobenzenesulfinate derivatives have been synthesized and used as oxidizing titrants. For instance, Sodium N-bromo-p-nitrobenzenesulfonamide, a related compound, has been effectively used in titrimetric analyses of various reducing agents, highlighting its versatility in analytical applications (Gowda et al., 1983).

Safety and Hazards

Sodium 3-nitrobenzenesulfonate may cause an allergic skin reaction and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and ensuring contaminated work clothing does not leave the workplace .

properties

IUPAC Name

sodium;3-nitrobenzenesulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO4S.Na/c8-7(9)5-2-1-3-6(4-5)12(10)11;/h1-4H,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJPSICDRTVPYPX-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)[O-])[N+](=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4NNaO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 3-nitrobenzenesulfinate

CAS RN

15898-46-1
Record name Benzenesulfinic acid, 3-nitro-, sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015898461
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfinic acid, 3-nitro-, sodium salt (1:1)
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